molecular formula C11H16O3 B13081727 2-tert-Butyl-4,5-dimethylfuran-3-carboxylic acid

2-tert-Butyl-4,5-dimethylfuran-3-carboxylic acid

Cat. No.: B13081727
M. Wt: 196.24 g/mol
InChI Key: ZUYMOFYKDYSJFE-UHFFFAOYSA-N
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Description

2-tert-Butyl-4,5-dimethylfuran-3-carboxylic acid is an organic compound with the molecular formula C11H16O3 It is a derivative of furan, characterized by the presence of a tert-butyl group and two methyl groups attached to the furan ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-4,5-dimethylfuran-3-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Introduction of Substituents: The tert-butyl and methyl groups can be introduced through alkylation reactions. For instance, tert-butyl chloride and methyl iodide can be used as alkylating agents in the presence of a strong base like sodium hydride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of a Grignard reagent derived from the furan ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-4,5-dimethylfuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-tert-Butyl-4,5-dimethylfuran-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-4,5-dimethylfuran-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran-3-carboxylic acid: Similar structure but lacks the tert-butyl group.

    2-tert-Butyl-4,5-dimethylfuran-3-carbothioamide: Contains a carbothioamide group instead of a carboxylic acid group.

    Methyl 2,5-dimethylfuran-3-carboxylate: An ester derivative of the compound.

Uniqueness

2-tert-Butyl-4,5-dimethylfuran-3-carboxylic acid is unique due to the presence of the tert-butyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and modify its biological activity compared to similar compounds.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-tert-butyl-4,5-dimethylfuran-3-carboxylic acid

InChI

InChI=1S/C11H16O3/c1-6-7(2)14-9(11(3,4)5)8(6)10(12)13/h1-5H3,(H,12,13)

InChI Key

ZUYMOFYKDYSJFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1C(=O)O)C(C)(C)C)C

Origin of Product

United States

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